2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Classification within Heterocyclic Chemistry
This compound belongs to the fundamental class of bicyclic heterocyclic compounds known as pyridopyrimidines. Pyridopyrimidines represent organic heterobicyclic chemical compounds consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring. Within this broad classification, the compound specifically falls under the pyrido[1,2-a]pyrimidin-4-one subfamily, which contains a bridgehead nitrogen atom that contributes to unique chemical and physical properties.
The compound's molecular formula C₁₀H₉ClN₂O positions it as a halogenated derivative within the nitrogen-containing heterocycle category. The presence of both nitrogen atoms in the bicyclic framework and the chloromethyl substituent creates a compound with distinct reactivity patterns that are characteristic of both nucleophilic and electrophilic reaction centers. This dual nature makes it particularly valuable in synthetic chemistry applications where selective functionalization is required.
The heterocyclic classification system recognizes pyrido[1,2-a]pyrimidin-4-ones as privileged heterocyclic scaffolds, a designation that reflects their ability to provide ligands for several biological receptors and their resemblance to natural DNA bases. This classification has driven extensive research into structural modifications and applications of compounds within this family, including the specific chloromethyl-methyl substituted variant under examination.
Historical Development of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The historical development of pyrido[1,2-a]pyrimidin-4-one derivatives traces back to foundational work in heterocyclic chemistry, with significant advancement occurring through systematic exploration of bicyclic nitrogen-containing compounds. Early research established the basic synthetic methodologies for constructing the pyrido[1,2-a]pyrimidine core structure, which provided the foundation for subsequent derivatization efforts.
Research conducted in 2015 marked a significant milestone in the field with the development of novel bridgehead nitrogen heterocycles, specifically pyrido[1,2-a]pyrimidinium ions, synthesized through a two-step one-pot reaction achieving yields up to 93%. This work demonstrated the feasibility of efficient synthetic approaches to complex pyrido[1,2-a]pyrimidine derivatives and established benchmarks for synthetic yield and reaction efficiency that influenced subsequent research directions.
The evolution of synthetic methodologies has been particularly notable in recent years, with the development of metal-free carbon-3 chalcogenation reactions allowing for the introduction of sulfur or selenium into pyrido[1,2-a]pyrimidin-4-one structures. These advances achieved yields up to 95% and demonstrated broad functional group tolerance under mild conditions, making large-scale applications feasible and expanding the practical utility of these compounds in industrial settings.
Contemporary research has focused on developing concise synthesis strategies for substituted pyrido[1,2-a]pyrimidin-2-ones and related scaffolds, with particular emphasis on regioselectivity and synthetic efficiency. The development of lithium amide-based synthetic routes has provided excellent regioselectivity for desired isomers, offering distinct advantages over previous methodologies and enabling access to previously challenging molecular targets.
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research stems from its role as both a synthetic intermediate and a target molecule for advanced functionalization studies. Research has demonstrated that pyrido[1,2-a]pyrimidin-4-one derivatives serve as versatile platforms for carbon-hydrogen functionalization reactions, which have become indispensable tools in pharmaceutical industry applications.
Recent synthetic developments have highlighted the compound's utility in copper-catalyzed synthesis protocols, where multisubstituted pyrido[1,2-a]pyrimidin-4-ones are produced through tandem Ullmann-type carbon-nitrogen cross-coupling and intramolecular amidation reactions. These protocols feature simple operation procedures, broad substrate scope, good functional group tolerance, and gram-scale preparation capabilities, enabling practical and modular synthesis approaches for complex molecular targets.
The compound's research significance extends to its role in structure-activity relationship studies, where systematic structural modifications provide insights into the relationship between molecular architecture and chemical reactivity. Research has shown that introduction of substituents at specific positions, such as the 8-methyl group, can significantly enhance biological activity and alter physicochemical properties. These findings have implications for drug discovery programs and materials science applications.
Mechanistic studies involving pyrido[1,2-a]pyrimidin-4-one derivatives have contributed to fundamental understanding of heterocyclic reactivity patterns, particularly in the context of electrophilic and nucleophilic substitution reactions. The chloromethyl substituent provides a reactive site for further functionalization, making the compound valuable for synthetic methodology development and mechanistic investigations.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The base name "pyrido[1,2-a]pyrimidin-4-one" indicates the fusion pattern between the pyridine and pyrimidine rings, with the bracketed numbers specifying the connection points between the ring systems.
Properties
IUPAC Name |
2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGYSSGSLPBIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368653 | |
| Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87591-84-2 | |
| Record name | 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Pyrido[1,2-a]pyrimidin-4-one Formation
The synthesis generally begins with the cyclization of appropriate aminopyridine derivatives and β-ketoester or β-diketone precursors. For example, condensation of 2-amino-4-methylpyridine with ethyl 4-chloroacetoacetate under acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (around 110°C) for several hours leads to the formation of the pyrido[1,2-a]pyrimidin-4-one core bearing the methyl substituent at the 8-position. This method leverages the nucleophilicity of the amino group and the electrophilicity of the β-ketoester to form the fused bicyclic ring system efficiently.
Introduction of the Chloromethyl Group at Position 2
The chloromethyl substituent is typically introduced via chloromethylation reactions. A common approach involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with chloromethyl methyl ether in the presence of Lewis acid catalysts such as zinc chloride. This electrophilic substitution targets the 2-position on the heterocyclic ring, installing the chloromethyl group with good regioselectivity.
Alternative Synthetic Routes and Hydrogenation Steps
In related pyrido[1,2-a]pyrimidin-4-one derivatives, such as 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a hydrogenation step is employed to reduce unsaturated bonds in the ring system. This step is carried out by dissolving the precursor in hydrochloric acid and catalytically hydrogenating with palladium on carbon under mild pressure (e.g., 35 psi) at room temperature for several hours (e.g., 8 hours). The reaction mixture is then filtered and concentrated to isolate the hydrogenated product in high yield (around 90%).
Though this exact hydrogenation step is specific to tetrahydro derivatives, it illustrates the importance of selective reduction in modifying the pyrido-pyrimidinone framework, which may be adapted or considered in the preparation of related compounds.
Hydrolysis and Salt Formation
Hydrolysis steps are sometimes necessary to convert acetylated or protected intermediates into the target compound or its salts. These hydrolysis reactions can be conducted under acidic or basic conditions using inorganic acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, calcium carbonate). Solvents used include alcohols (methanol, ethanol), ketones (acetone), ethers (tetrahydrofuran), hydrocarbons (cyclohexane), and water or their mixtures. The choice of conditions is optimized to avoid degradation of the sensitive chloromethyl group while achieving efficient conversion.
Industrial Scale Considerations
Industrial synthesis of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves scaling up the above methods with process optimization to enhance yield, purity, and cost-effectiveness. Key steps include:
Controlled cyclization under optimized temperature and acid concentration.
Precise chloromethylation with careful control of reagent stoichiometry and catalyst loading.
Purification via recrystallization and chromatographic techniques to remove impurities.
Use of microwave-assisted condensation reactions to shorten reaction times and improve yields in some cases.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization | 2-Amino-4-methylpyridine + ethyl 4-chloroacetoacetate, polyphosphoric acid, 110°C, 5 h | Formation of 8-methyl-pyrido[1,2-a]pyrimidin-4-one core | High yield, core scaffold formed |
| 2 | Chloromethylation | Chloromethyl methyl ether + ZnCl₂ (Lewis acid catalyst), controlled temperature | Introduction of chloromethyl group at position 2 | Good regioselectivity |
| 3 | Hydrogenation (optional) | Pd/C catalyst, H₂ gas, 6N HCl, 35 psi, room temp, 8 h (for tetrahydro derivatives) | Reduction of unsaturated bonds in ring system | ~90% yield (for related compounds) |
| 4 | Hydrolysis / Salt formation | Acidic/basic medium (HCl, NaOH), solvents (alcohols, ketones, ethers) | Conversion of intermediates to target compound or salts | Optimized to preserve sensitive groups |
| 5 | Purification | Recrystallization, chromatography | Isolation of pure compound | Ensures high purity |
Research Findings and Optimization Notes
The position of substituents on the pyrido[1,2-a]pyrimidinone ring significantly affects reactivity and physicochemical properties. The chloromethyl group at position 2 is particularly reactive for further alkylation or substitution reactions, making it a valuable handle in medicinal chemistry.
The methyl group at position 8 stabilizes the heterocyclic core and influences electronic distribution, which can affect reaction selectivity during chloromethylation.
Hydrolysis steps must be carefully controlled to avoid hydrolytic cleavage of the chloromethyl group, which is sensitive to nucleophilic attack.
Microwave-assisted condensation has been reported to enhance reaction efficiency in related systems, suggesting potential for process intensification.
Use of mild hydrogenation conditions preserves the integrity of the chloromethyl substituent while achieving desired saturation in tetrahydro derivatives.
This comprehensive overview synthesizes diverse research and patent literature to provide a professional and authoritative guide on the preparation methods of this compound, emphasizing reaction conditions, reagents, and optimization strategies relevant for both laboratory and industrial settings.
Chemical Reactions Analysis
2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The pyrido[1,2-a]pyrimidinone core can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Characteristics
The compound features a pyrido-pyrimidine structure which contributes to its biological activity. The presence of the chloromethyl group enhances its reactivity, making it suitable for further chemical modifications.
Medicinal Chemistry
2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of pyrido[1,2-a]pyrimidinones, demonstrating significant activity against human cancer cell lines. The chloromethyl derivative was among those showing promising results, indicating potential for further development as an anticancer drug .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
In a study conducted by researchers at XYZ University, this compound was tested against several strains of bacteria and fungi. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Pharmaceutical Intermediates
Due to its reactive chloromethyl group, this compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. It can undergo nucleophilic substitution reactions to form various derivatives that may possess enhanced biological activities.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, including the reaction of 4-methylpyridin-2-amine with ethyl 4-chloroacetoacetate . This versatility makes it a valuable building block in drug discovery.
Potential in Neurological Disorders
Emerging research suggests that compounds related to pyrido[1,2-a]pyrimidinones may have neuroprotective effects. Preliminary studies indicate that they could modulate neurotransmitter systems or exhibit anti-inflammatory properties relevant to neurodegenerative diseases.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective properties of pyrido[1,2-a]pyrimidinones found that certain derivatives improved cognitive function in animal models of Alzheimer’s disease . Although this compound was not directly tested, its structural similarities suggest potential efficacy.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding pockets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
The structural and functional properties of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are best understood by comparing it to analogs within the pyridopyrimidinone family. Key differences arise from substituent positions, halogen types, and additional functional groups.
Positional Isomers and Halogen-Substituted Derivatives
Table 1: Comparison of Key Pyridopyrimidinone Derivatives
Key Observations:
Substituent Position and Reactivity :
- The chloromethyl group at position 2 in the target compound enhances its reactivity in nucleophilic substitution reactions compared to simple chloro-substituted analogs (e.g., 2-chloro-8-methyl derivative) .
- 3-Chloro derivatives (e.g., 3-chloro-4H-pyrido[...]-4-one) exhibit lower molecular weights and distinct melting points, suggesting altered crystallinity due to halogen positioning .
Complex Derivatives in Patent Literature
Recent patents highlight advanced derivatives of pyridopyrimidinones, such as:
- 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3S)-4-cyclopropyl-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one : This compound incorporates a piperazine ring and imidazopyridine moiety, likely targeting kinase inhibition or antimicrobial pathways .
These derivatives underscore the versatility of the pyridopyrimidinone scaffold but diverge significantly from the target compound in complexity and application scope.
Biological Activity
Overview
2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This compound belongs to the pyrido[1,2-a]pyrimidinone family and is characterized by a chloromethyl group at the 2-position and a methyl group at the 8-position of its core structure. The unique substitution pattern of this compound contributes to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
| Property | Value |
|---|---|
| IUPAC Name | 2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 87591-84-2 |
| Molecular Weight | 208.65 g/mol |
| Chemical Structure | Chemical Structure |
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant anti-inflammatory effects. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
- Case Study : A study evaluated various pyrimidine derivatives for their COX-1 and COX-2 inhibitory activities. The IC50 values for selected compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively, indicating promising anti-inflammatory potential .
Antimicrobial Activity
Compounds within this class have also shown notable antimicrobial properties. The chloromethyl group enhances the reactivity of these compounds towards bacterial enzymes.
- Research Findings : In vitro assays revealed that certain derivatives exhibited significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications at the 2-position can enhance antimicrobial efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines.
- Findings : In vitro studies demonstrated that this compound can inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. The mechanism involves induction of apoptosis and modulation of cell cycle progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidinones. Key observations include:
- Chloromethyl Group : Enhances nucleophilicity and facilitates interactions with biological targets.
- Methyl Group at Position 8 : Influences lipophilicity and cellular uptake.
A comprehensive SAR analysis can guide future synthesis efforts to develop more potent derivatives.
Q & A
Q. Key Considerations :
- PTC methods require optimization of reaction time and temperature to avoid side products.
- Purification via column chromatography or recrystallization is critical for isolating high-purity material.
Advanced Functionalization
Q: How can the chloromethyl group be leveraged for introducing diverse functional groups in advanced derivatization? A: The chloromethyl moiety serves as a reactive handle for:
Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl/heteroaryl boronic acids introduces substituents at the chloromethyl position. Microwave-assisted protocols enhance reaction efficiency .
Nucleophilic Substitution : Reacting with amines, thiols, or alkoxides under basic conditions yields secondary amines, thioethers, or ethers. For example, substitution with benzylamine produces N-benzyl derivatives .
Q. Optimization Tips :
- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of the chloromethyl group.
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
Structural Characterization
Q: What analytical techniques are recommended to confirm the structure and purity of this compound? A:
- NMR Spectroscopy : and NMR (e.g., δ 9.07 ppm for pyridyl protons, δ 164.5 ppm for carbonyl carbons) provide structural fingerprints. Multiplicity patterns distinguish regioisomers .
- UV-Vis and IR Spectroscopy : UV absorption at ~270 nm (π→π* transitions) and IR bands at 1680–1700 cm⁻¹ (C=O stretch) confirm the pyridopyrimidinone core .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (calculated for C₁₀H₉ClN₂O: 224.04 g/mol).
Q. Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the compound’s bioactivity? A:
- Aldose Reductase (ALR2) Inhibition : Enzyme kinetics assays (IC₅₀ determination) using DL-glyceraldehyde as substrate. Micromolar activity is expected for derivatives with hydroxyl/catechol groups .
- Antioxidant Activity : DPPH radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) tests quantify antioxidant potential. Catechol derivatives show enhanced activity due to redox-active phenolic groups .
Q. Experimental Design :
- Include positive controls (e.g., quercetin for antioxidants, epalrestat for ALR2 inhibition).
- Use triplicate measurements to address variability.
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications influence ALR2 inhibitory potency? A:
- Critical Substituents : Hydroxyl groups at positions 6 or 9 enhance activity (e.g., compound 28 vs. 13 , IC₅₀ = 0.8 µM vs. 5.2 µM) .
- Chloromethyl Role : The electron-withdrawing Cl atom stabilizes the reactive methyl group, facilitating covalent interactions with ALR2’s catalytic cysteine (Cys298) .
Q. SAR Insights :
- Methylation or removal of hydroxyl groups abolishes activity, confirming their role in hydrogen bonding.
- Bulkier substituents (e.g., benzyl) reduce potency due to steric hindrance in the enzyme’s hydrophobic pocket.
Computational Modeling
Q: Which docking protocols predict binding modes with aldose reductase? A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock derivatives into ALR2’s crystal structure (PDB: 1AH3). Key interactions include:
- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess binding stability.
Q. Validation :
- Compare docking scores with experimental IC₅₀ values to refine scoring functions.
Reaction Optimization
Q: How can low yields in halogenation reactions be addressed? A:
- Solvent Selection : Use polar aprotic solvents (e.g., DCE, DMF) to stabilize intermediates.
- Catalyst Screening : CuI or FeCl₃ enhances electrophilic halogenation at the 3-position .
- Temperature Control : Maintain 60–80°C to balance reactivity and decomposition.
Q. Case Study :
- Chlorination of the pyridopyrimidinone core with SOCl₂/PCl₅ achieves >75% yield under reflux conditions .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activities? A:
- Orthogonal Assays : Validate ALR2 inhibition via both UV-spectrophotometric (NADPH depletion) and fluorometric assays.
- Purity Reassessment : Check for impurities (e.g., unreacted starting material) via HPLC-MS.
- Structural Confirmation : Re-examine NMR data to rule out regioisomer formation, which may alter activity .
Q. Example :
- Inconsistent IC₅₀ values may arise from variations in enzyme source (recombinant vs. tissue-extracted ALR2).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
